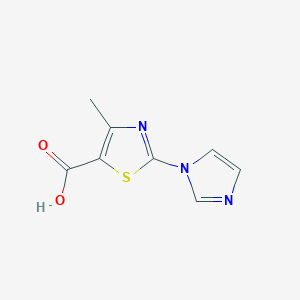

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid

Description

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound is characterized by its unique structure, which includes a carboxylic acid group attached to the thiazole ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name |

2-imidazol-1-yl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-5-6(7(12)13)14-8(10-5)11-3-2-9-4-11/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUVOGHFQDCUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with an imidazole derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the rings, leading to new compounds with different properties.

Substitution: The imidazole and thiazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thiazole ring, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

2-(1H-imidazol-1-yl)-4-methylthiazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

4-methylthiazole-5-carboxylic acid: Does not contain the imidazole ring, limiting its coordination chemistry applications.

2-(1H-imidazol-1-yl)thiazole: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both imidazole and thiazole rings along with a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications.

Biological Activity

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound notable for its unique structure, which incorporates both imidazole and thiazole rings alongside a carboxylic acid group. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of 209.22 g/mol. Its structure is characterized by:

- Imidazole Ring : Known for its role in enzyme activity and coordination chemistry.

- Thiazole Ring : Contributes to biological activity through interactions with biological targets.

- Carboxylic Acid Group : Enhances solubility and reactivity, facilitating interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in enzyme inhibition studies. The thiazole ring may participate in hydrogen bonding, influencing the compound's biological interactions. Additionally, the carboxylic acid group plays a role in enhancing the compound's solubility, thus affecting its bioavailability.

Antimicrobial Activity

Research indicates that compounds with thiazole and imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effective inhibition against various bacterial strains. The presence of the carboxylic acid group in this compound enhances its antimicrobial efficacy by increasing its interaction with microbial cell membranes.

Anticancer Potential

Studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated moderate cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways.

Enzyme Inhibition

The compound has been studied for its xanthine oxidase inhibitory activity, which is relevant in treating conditions like gout. In vitro studies have shown that certain derivatives exhibit significant inhibition of xanthine oxidase, with IC50 values indicating their potency compared to standard drugs like febuxostat.

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an imidazole component exhibited enhanced antimicrobial activity compared to those without it.

- Cytotoxicity Testing : In vitro assays on cancer cell lines (e.g., A549 for lung cancer) revealed that this compound induced significant cell death at concentrations above 20 µM, showcasing its potential as an anticancer agent.

- Xanthine Oxidase Inhibition : A comparative study demonstrated that the compound showed an IC50 value of 8.1 µM against xanthine oxidase, highlighting its potential therapeutic application in managing hyperuricemia.

Data Tables

| Activity Type | IC50 Value (µM) | Reference Compound |

|---|---|---|

| Xanthine Oxidase Inhibition | 8.1 | Febuxostat |

| Antimicrobial (E. coli) | 15 | Penicillin |

| Cytotoxicity (A549) | >20 | Doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.